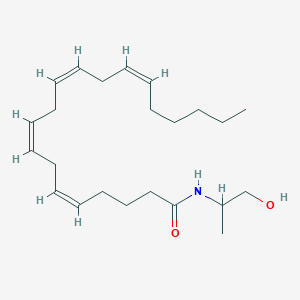
(R)-methanandamide
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.). It may also include information about its discovery or synthesis.
Synthesis Analysis
This involves detailing the process used to synthesize the compound in the lab. It may include the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound typically undergoes.Applications De Recherche Scientifique
Cannabinoid Agonist Activity : (R)-methanandamide has been shown to act as a cannabinoid agonist, having varying degrees of intrinsic activity at receptor sites. It has been used to study the behavioral effects of cannabinoids, demonstrating properties similar to Δ9-tetrahydrocannabinol (Δ9-THC) in drug discrimination assays in rats (Järbe et al., 1998); (Järbe et al., 2001).
Calcium Signaling in Astrocytes : Research indicates that (R)-methanandamide affects calcium signaling in astrocytes. It inhibits calcium responses induced by endothelin-1 or glutamate, suggesting a potential role in controlling astrocyte activity and signaling in the brain (Venance et al., 1997).
Effects on Motor Behavior : Studies have shown that (R)-methanandamide inhibits motor behavior in rats. Its effects on ambulatory activity and stereotypy indicate a potential use for understanding the motor effects of cannabinoids (Romero et al., 1996).
Influence on Androgen Receptor Expression : In androgen-dependent prostate LNCaP cell growth, (R)-methanandamide was found to up-regulate androgen receptor expression. This suggests a potential application in studying hormone-related growth mechanisms in prostate cells (Sánchez et al., 2003).
Induction of Cyclooxygenase-2 Expression : (R)-methanandamide has been shown to induce the expression of cyclooxygenase-2 (COX-2) in human neuroglioma cells, suggesting a role in mediating prostaglandin-dependent effects within the central nervous system (Ramer et al., 2001).
Interaction with Endothelial Cells : (R)-methanandamide stimulates nitric oxide production in rabbit aortic endothelial cells, indicating a role in endothelial function and cardiovascular research (McCollum et al., 2007).
Myocardial Resistance to Arrhythmias : Stimulation of cannabinoid receptors with (R)-methanandamide improved cardiac resistance to arrhythmias induced by coronary occlusion and reperfusion in a study, highlighting its potential application in cardiovascular research (Krylatov et al., 2002).
Interaction with Vanilloid Receptors : (R)-methanandamide has been shown to interact with vanilloid receptors, affecting vasodilation in rat mesenteric arteries, which is relevant to vascular physiology and pathology studies (Ralevic et al., 2000).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Orientations Futures
This would involve a discussion of open questions or future research directions. For example, if the compound has medicinal properties, future directions might include clinical trials or the development of new drugs based on the compound.
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methanandamide | |
CAS RN |
150314-39-9 | |
| Record name | Methanandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHANANDAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WDT9CZ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



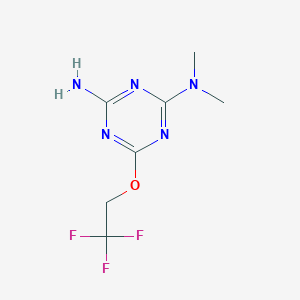
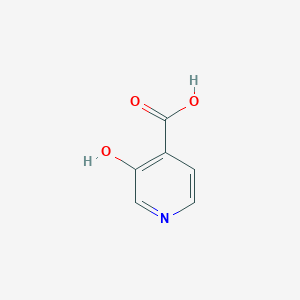
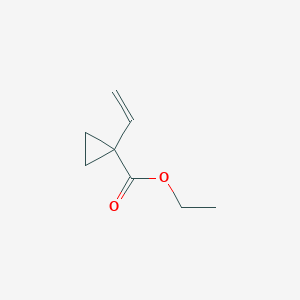
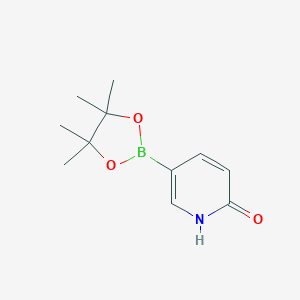
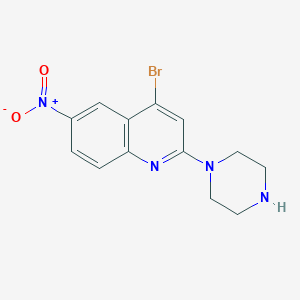
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
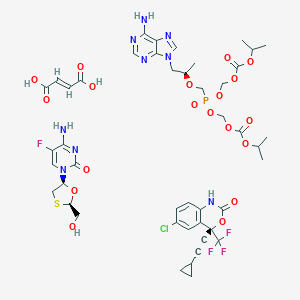
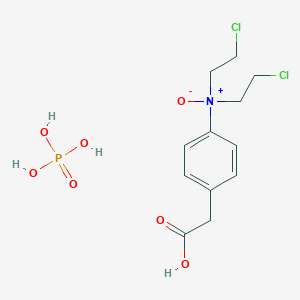
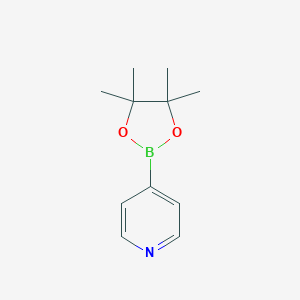
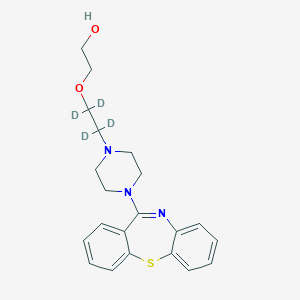
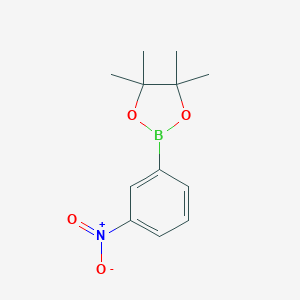
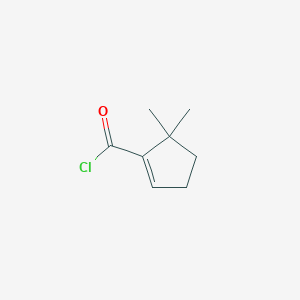
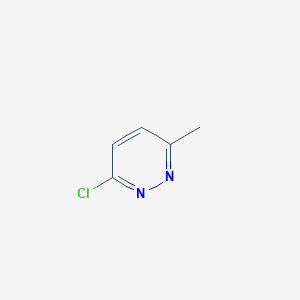
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)